An In-depth Technical Guide to N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide: Molecular Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide: Molecular Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide is a key bifunctional organic molecule that serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds with significant pharmacological interest. Its structure, featuring a reactive hydrazide moiety and a central oxoacetamide linker, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed synthetic protocols, and characteristic reactivity. Furthermore, it explores the landscape of its applications as a precursor to bioactive molecules, particularly hydrazone derivatives, which have demonstrated a spectrum of activities including antimicrobial and anticancer properties. This document is intended to be a thorough resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide, identified by the CAS Number 53117-27-4, is a compound whose structural features are central to its chemical behavior and utility.[1]
Structural Elucidation
The molecule consists of a 4-chlorophenyl group attached to an amide nitrogen. This amide is part of an oxoacetamide backbone, which terminates in a hydrazinyl group (-NHNH2). The presence of both a secondary amide and a primary hydrazide within the same molecule imparts a unique combination of rigidity and reactivity.
Caption: Molecular Structure of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide.
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below. Experimental data such as melting point and solubility are not widely reported, likely due to the compound's primary use as a synthetic intermediate which is often generated and used in situ or with minimal purification.
| Property | Value | Source |
| CAS Number | 53117-27-4 | [1] |
| Molecular Formula | C8H8ClN3O2 | [1] |
| Molecular Weight | 213.62 g/mol | [1] |
| MDL Number | MFCD00856252 | [1] |
| SMILES | O=C(NNC(=O)C(=O)Nc1ccc(Cl)cc1) | [1] |
Synthesis and Characterization
The synthesis of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide is typically achieved through a two-step process starting from 4-chloroaniline. This method is analogous to standard procedures for the preparation of hydrazides from esters.[2][3]
Caption: General synthetic workflow for N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate
-
To a solution of 4-chloroaniline (1 equivalent) in ethanol, add diethyl oxalate (1.1 equivalents).
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The solid product is washed with cold ethanol and dried under vacuum.
Causality: The use of an excess of diethyl oxalate ensures the complete consumption of the starting aniline. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. The product precipitates upon cooling, simplifying its isolation.
Step 2: Synthesis of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide
-
Suspend ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate (1 equivalent) in ethanol.
-
To this suspension, add hydrazine hydrate (1.2 equivalents) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours. The reaction is typically accompanied by the dissolution of the starting material followed by the precipitation of the product.
-
The resulting solid is collected by filtration, washed with a small amount of cold ethanol, and dried.
Causality: Hydrazinolysis of the ester is a standard and efficient method for the synthesis of hydrazides.[3][4] The reaction is generally clean and proceeds readily at room temperature. A slight excess of hydrazine hydrate is used to drive the reaction to completion.
Characterization
The structural confirmation of the synthesized N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide would rely on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amide and hydrazide groups (around 3200-3400 cm⁻¹), C=O stretching of the two carbonyl groups (typically in the range of 1640-1700 cm⁻¹), and C-Cl stretching.[5][6]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum would display distinct signals for the aromatic protons of the 4-chlorophenyl ring, the amide N-H proton, and the protons of the hydrazinyl group (-NHNH₂). The integration of these signals would correspond to the number of protons in each environment.[5][7]
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum would show resonances for the carbonyl carbons and the aromatic carbons, providing further confirmation of the carbon skeleton.[5][7]
-
Mass Spectrometry (MS) : The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (213.62 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.[5][8]
Chemical Reactivity and Synthetic Applications
The primary utility of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide in organic synthesis stems from the high reactivity of its terminal hydrazinyl group. This group serves as a potent nucleophile, readily undergoing condensation reactions with carbonyl compounds to form stable hydrazones.[9][10] This reactivity is the cornerstone of its application as a synthetic intermediate.
Caption: Condensation reaction of the hydrazide to form hydrazones.
Synthesis of Hydrazone Derivatives
The condensation of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide with various aldehydes and ketones is a straightforward and high-yielding reaction, typically catalyzed by a few drops of acid.[10][11]
Experimental Protocol: General Procedure for Hydrazone Synthesis
-
Dissolve N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide (1 equivalent) in a suitable solvent such as ethanol.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature. The hydrazone product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary.
This versatile reaction allows for the introduction of a wide range of substituents (R and R' groups from the aldehyde/ketone), enabling the creation of large libraries of hydrazone derivatives for biological screening.
Potential Applications in Drug Discovery
While N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide itself is not typically investigated for biological activity, its derivatives, particularly the hydrazones, are of significant interest in medicinal chemistry. The hydrazide-hydrazone scaffold (-C(=O)NHN=CH-) is a well-established pharmacophore found in numerous compounds with diverse biological activities.[12][13]
-
Anticancer Activity : Numerous studies have reported on the anticancer potential of hydrazone derivatives. For instance, compounds derived from similar hydrazide cores have shown antiproliferative effects against various cancer cell lines.[14][15]
-
Antimicrobial Activity : The hydrazone linkage is a common feature in many antimicrobial agents. Derivatives of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide, such as those formed with nitrobenzylidene or other heterocyclic aldehydes, have been explored for their antibacterial and antifungal properties.[8][13]
-
Anticonvulsant and Anti-inflammatory Activity : The broader class of hydrazones has also been associated with anticonvulsant and anti-inflammatory activities, suggesting further avenues for the exploration of derivatives of the title compound.[12]
The 4-chlorophenyl moiety in the parent molecule is a common substituent in many bioactive compounds, potentially contributing to favorable interactions with biological targets. The systematic synthesis and screening of a library of hydrazone derivatives of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide represent a promising strategy for the discovery of new therapeutic leads.
Conclusion
N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide is a valuable and versatile synthetic intermediate. Its straightforward synthesis and the predictable reactivity of its hydrazinyl group make it an ideal starting material for the construction of more complex molecules, especially hydrazone derivatives. The established biological significance of the hydrazone pharmacophore underscores the importance of this compound as a building block in the ongoing quest for novel and effective therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and synthetic utility, offering a solid foundation for researchers in the field of medicinal chemistry and drug discovery.
References
-
Teixeira, S., Castanheira, E. M. S., & Carvalho, M. A. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available from: [Link]
-
Babić, N., et al. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. Available from: [Link]
-
Kumar, A., et al. (n.d.). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Gümüş, M., et al. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Available from: [Link]
-
Mohammed, H. S. (n.d.). Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journals. Available from: [Link]
-
(n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available from: [Link]
-
(n.d.). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Research in Pharmacy and Science. Available from: [Link]
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. ResearchGate. Available from: [Link]
-
(n.d.). The chemistry of hydrazides. ResearchGate. Available from: [Link]
-
(n.d.). 2-(4-chlorophenyl)-N-[2-[(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]acetamide. Chemsrc. Available from: [Link]
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (n.d.). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. ResearchGate. Available from: [Link]
-
(2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. RSC Advances. Available from: [Link]
-
(n.d.). Hydrazide. Wikipedia. Available from: [Link]
-
Al-Dies, A. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Available from: [Link]
-
Saleh, M. Y., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available from: [Link]
-
(n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. Available from: [Link]
-
(2025). Biological Activities of Hydrazone Derivatives. ResearchGate. Available from: [Link]
-
(2026). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. ResearchGate. Available from: [Link]
-
(n.d.). Biological Activities of Hydrazone Derivatives. PMC. Available from: [Link]
-
Vala, R. M., et al. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC. Available from: [Link]
-
Swamy, G. N., et al. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. Available from: [Link]
-
(2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Journal of Fluorescence. Available from: [Link]
-
Nasser, A. J. A., et al. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
(2019). Biological Activity Evaluation of Pyrazolo[4,3-e][9][16][17]Triazine Sulfonamides. Macedonian Pharmaceutical Bulletin. Available from: [Link]
-
(n.d.). N-(4-Fluorobenzyl)-2-(2-(2-hydrazineyl-2-oxoacetamido)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide. PubChem. Available from: [Link]
Sources
- 1. 53117-27-4|N-(4-Chlorophenyl)-2-hydrazinyl-2-oxoacetamide|BLD Pharm [bldpharm.com]
- 2. Hydrazide - Wikipedia [en.wikipedia.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies | MDPI [mdpi.com]
- 7. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. arjonline.org [arjonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. remedypublications.com [remedypublications.com]
- 16. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
